molecular formula C12H16O2 B3044607 Cyclohexanol, 2-phenoxy- CAS No. 100256-51-7

Cyclohexanol, 2-phenoxy-

Cat. No. B3044607
M. Wt: 192.25 g/mol
InChI Key: YQVLZECCVJWFMV-UHFFFAOYSA-N
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Patent
US06677355B1

Procedure details

Cyclohexene oxide (10 g, 0.102 mol) was added dropwise to an aqueous solution of sodium phenoxide trihydrate (31.6 g, 0.186 mol; 250 mL). The mixture was refluxed overnight, cooled to room temperature, and a precipitate was collected by filtration. The precipitate was dissolved in ethyl acetate. The organic phase was washed with 1 M NaOH, brine, dried (over MgSO4), and concentrated to give solid 2-phenoxy-cyclohexanol (a compound of general Formula II) (13.84 g, 70%). The melting point of this compound was determined to be 79-80° C. 1HNMR (CDCl3 ): δ7.3 (m, 2H), 6.9 (m, 3H), 4.0 (m, 1H), 3.7 (m, 1H), 2.1 (m, 2H), 1.8 (m, 4H), 1.4 (m, 4H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.O.O.O.[O-:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Na+]>>[O:11]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]1[OH:7])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
250 mL
Type
reactant
Smiles
O.O.O.[O-]C1=CC=CC=C1.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
a precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 1 M NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1C(CCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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